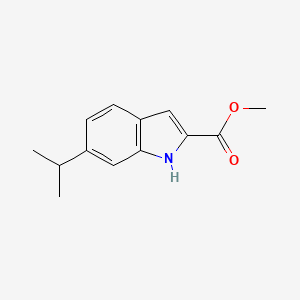

Methyl 6-isopropyl-1H-indole-2-carboxylate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 6-propan-2-yl-1H-indole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-8(2)9-4-5-10-7-12(13(15)16-3)14-11(10)6-9/h4-8,14H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWTJTTYFNHSPNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(C=C1)C=C(N2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Synthetic Routes to Methyl 6-isopropyl-1H-indole-2-carboxylate

The synthesis of the title compound can be approached through direct esterification of its corresponding carboxylic acid or by constructing the indole (B1671886) ring from acyclic precursors.

The most straightforward method for the preparation of this compound is the esterification of 6-isopropyl-1H-indole-2-carboxylic acid. The Fischer esterification is a classic and widely used method for this transformation, involving the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.comrug.nl The reaction is an equilibrium process, and to drive it towards the product, the alcohol (in this case, methanol) is typically used in large excess as the solvent. masterorganicchemistry.com

The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.comyoutube.com The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. youtube.com Following a proton transfer, a molecule of water is eliminated, and subsequent deprotonation of the resulting protonated ester yields the final product and regenerates the acid catalyst. masterorganicchemistry.comyoutube.com

Optimization of this reaction involves screening various acid catalysts, temperatures, and reaction times to maximize the yield and minimize side reactions. Common catalysts include sulfuric acid (H₂SO₄), p-toluenesulfonic acid (TsOH), and hydrochloric acid (HCl). masterorganicchemistry.comwikipedia.org

Table 1: Reaction Optimization for Fischer Esterification of 6-isopropyl-1H-indole-2-carboxylic acid

| Entry | Catalyst | Solvent | Temperature | Reaction Time | Expected Yield |

| 1 | H₂SO₄ (conc.) | Methanol | Reflux | 4-8 h | High |

| 2 | p-TsOH | Methanol | Reflux | 6-12 h | Good to High |

| 3 | HCl (gas) | Methanol | Room Temp to Reflux | 12-24 h | Good |

| 4 | Lewis Acids (e.g., ZnCl₂) | Methanol | Reflux | 8-16 h | Moderate to Good |

The key precursor for the esterification is 6-isopropyl-1H-indole-2-carboxylic acid. scbt.com The synthesis of this precursor relies on methods that construct the indole heterocycle with precise control over the substituent placement (regioselectivity). The Fischer indole synthesis is a paramount strategy for this purpose. wikipedia.orgthermofisher.com

The regioselective synthesis of the 6-isopropyl substituted indole core would begin with a correspondingly substituted phenylhydrazine (B124118). The logical starting material is (4-isopropylphenyl)hydrazine (B1333479). This hydrazine (B178648) is condensed with pyruvic acid under acidic conditions. alfa-chemistry.comorgsyn.org The reaction proceeds through the formation of a phenylhydrazone, which, upon heating in the presence of an acid catalyst like polyphosphoric acid (PPA) or zinc chloride (ZnCl₂), undergoes a acs.orgacs.org-sigmatropic rearrangement followed by cyclization and elimination of ammonia (B1221849) to yield the desired 6-isopropyl-1H-indole-2-carboxylic acid. wikipedia.orgalfa-chemistry.comrsc.org The position of the isopropyl group on the starting phenylhydrazine dictates its final position on the indole ring, ensuring a regioselective outcome.

The required (4-isopropylphenyl)hydrazine can be prepared from 4-isopropylaniline (B126951) via diazotization with sodium nitrite (B80452) and hydrochloric acid, followed by reduction of the resulting diazonium salt with a reducing agent like tin(II) chloride.

General Synthetic Strategies for Indole-2-carboxylate (B1230498) Scaffolds

Indole-2-carboxylates are valuable intermediates in medicinal chemistry and materials science. researchgate.netclockss.org Consequently, numerous synthetic methods have been developed for their construction.

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most important and widely used methods for preparing substituted indoles. wikipedia.orgthermofisher.comalfa-chemistry.com To generate indole-2-carboxylates, an arylhydrazine is reacted with pyruvic acid or a pyruvate (B1213749) ester (e.g., ethyl pyruvate) under acidic conditions. nih.govrjpbcs.com

The reaction mechanism is understood to proceed through several key steps:

Hydrazone Formation: The arylhydrazine condenses with the carbonyl group of the pyruvate to form an arylhydrazone. alfa-chemistry.com

Tautomerization: The hydrazone tautomerizes to its enamine (or 'ene-hydrazine') form. wikipedia.orgrsc.org

acs.orgacs.org-Sigmatropic Rearrangement: Under acidic catalysis, the ene-hydrazine undergoes a concerted acs.orgacs.org-sigmatropic rearrangement, forming a new C-C bond and breaking the N-N bond. wikipedia.orgrsc.org

Aromatization and Cyclization: The resulting diimine intermediate rearomatizes, followed by an intramolecular nucleophilic attack of an amino group onto an imine, forming a five-membered ring aminal. wikipedia.orgalfa-chemistry.com

Ammonia Elimination: Finally, the elimination of an ammonia molecule under acidic conditions leads to the formation of the stable, aromatic indole ring. wikipedia.orgrsc.org

A notable variant is the Japp-Klingemann reaction , which generates the necessary arylhydrazone intermediate in situ. rsc.org In this method, an aryldiazonium salt reacts with a β-ketoester, such as ethyl acetoacetate, under basic conditions. rsc.org The resulting intermediate undergoes deacylation to afford the hydrazone, which can then be subjected to standard acidic Fischer conditions to yield the indole-2-carboxylate. rsc.org

Table 2: Common Catalysts in Fischer Indole Synthesis for Indole-2-carboxylates

| Catalyst | Type | Typical Substrates | Reference |

| Polyphosphoric Acid (PPA) | Brønsted Acid | Arylhydrazones of pyruvates | orgsyn.org |

| Zinc Chloride (ZnCl₂) | Lewis Acid | Arylhydrazones of pyruvic acid | wikipedia.orgorgsyn.org |

| Sulfuric Acid (H₂SO₄) | Brønsted Acid | Arylhydrazones of pyruvates | wikipedia.orgorgsyn.org |

| Hydrochloric Acid (in Ethanol) | Brønsted Acid | Azo-ester intermediates | rsc.org |

| Boron Trifluoride (BF₃) | Lewis Acid | Arylhydrazones | wikipedia.org |

Modern organic synthesis has seen the rise of palladium-catalyzed cross-coupling reactions as powerful tools for heterocycle construction. nih.gov Several strategies have been developed for the synthesis of indole-2-carboxylates.

One innovative approach involves a palladium-catalyzed aerobic amination of aryl C-H bonds . acs.orgnih.gov In this method, readily accessible 2-acetamido-3-aryl-acrylates undergo an intramolecular oxidative C-H amination. acs.orgnih.govnih.gov A catalytic Pd(II) source is used with oxygen as the terminal oxidant to facilitate the cyclization, affording 1-acetyl indole-2-carboxylates, which can be easily deacetylated to provide the desired indole-2-carboxylate core. acs.orgnih.gov This method is notable for its mild conditions and tolerance of a wide range of electron-rich and electron-poor substrates. acs.orgnih.gov

The Larock indole synthesis is another significant palladium-catalyzed method, which typically involves the reaction of an ortho-haloaniline or ortho-alkynylaniline with an alkyne. A variation for creating 2,3-disubstituted indoles involves the electrophilic cyclization of N,N-dimethyl-o-alkynylanilines with arylsiloxanes using a [Pd(OAc)₂] and Ag₂O catalytic system. rsc.org

Furthermore, a modification of the classical Fischer synthesis, known as the Buchwald modification , utilizes a palladium-catalyzed cross-coupling of aryl bromides with hydrazones to form the N-arylhydrazone intermediate, expanding the scope of the reaction. wikipedia.org

Divergent synthesis aims to create a library of structurally diverse compounds from a common intermediate. The indole-2-carboxylate scaffold is well-suited for this approach, allowing for functionalization at various positions.

Starting from a simple scaffold like ethyl indol-2-carboxylate, various modifications can be introduced. N-alkylation can be readily achieved using a base like potassium hydroxide (B78521) in a suitable solvent, allowing for the introduction of various alkyl or benzyl (B1604629) groups at the indole nitrogen. mdpi.com

The C3 position of the indole-2-carboxylate ring is particularly susceptible to electrophilic substitution. orgsyn.org Reactions such as the Vilsmeier-Haack formylation can introduce a formyl group at C3, creating an ethyl 3-formyl-indole-2-carboxylate intermediate. nih.gov This aldehyde functionality serves as a versatile handle for further transformations, such as the formation of imines or cyclocondensation reactions to build more complex heterocyclic systems. nih.gov

Similarly, Friedel-Crafts acylation can introduce acyl groups onto the indole ring. clockss.org The regioselectivity of this reaction (at C3, C5, or C7) can be influenced by the choice of Lewis acid catalyst and reaction conditions, providing access to a range of functionalized indole-2-carboxylates from a single precursor. clockss.org These functionalized intermediates are valuable for building diverse molecular architectures. rsc.org

Modular Approaches to Substituted Indole Rings

Modular synthesis of the indole ring system offers a versatile platform for introducing a diverse range of substituents. Classic methods such as the Fischer, Bartoli, and Hemetsberger-Knittel indole syntheses can be adapted to produce 6-substituted indoles by selecting appropriately substituted starting materials. For the synthesis of this compound, these methods would typically employ a derivative of 4-isopropylaniline.

The Fischer indole synthesis , a robust and widely used method, involves the acid-catalyzed reaction of a (substituted) phenylhydrazine with an aldehyde or ketone. thermofisher.comwikipedia.orgbyjus.com To obtain a 6-isopropyl substituted indole, 4-isopropylphenylhydrazine would be a key starting material, which upon reaction with an appropriate pyruvate derivative, would lead to the desired indole-2-carboxylate scaffold. The reaction proceeds through the formation of a phenylhydrazone, followed by a tandfonline.comtandfonline.com-sigmatropic rearrangement and subsequent cyclization with the elimination of ammonia. wikipedia.org

The Hemetsberger-Knittel indole synthesis provides another route, involving the thermal decomposition of a 3-aryl-2-azido-propenoic ester to yield an indole-2-carboxylic ester. mdpi.com In this approach, a 4-isopropylbenzaldehyde (B89865) derivative would be condensed with an azidoacetate ester to form the necessary precursor for the thermal cyclization.

More contemporary methods often utilize transition-metal catalysis to construct the indole nucleus, offering mild reaction conditions and broad functional group tolerance. These modern approaches provide powerful tools for the modular assembly of complex indole structures.

Derivatization and Functionalization Strategies for Indole-2-carboxylate Derivatives

Once the this compound core is synthesized, its further modification is crucial for generating a library of analogues for various applications. These modifications can be broadly categorized into reactions on the indole ring itself, transformations of the ester moiety, and functionalization at the nitrogen atom.

Electrophilic Substitution Reactions on the Indole Ring

The indole ring is an electron-rich heterocycle and readily undergoes electrophilic aromatic substitution. researchgate.netbhu.ac.in The position of substitution is dictated by the electronic and steric properties of the existing substituents.

The most common site for electrophilic attack on the indole ring is the C3 position, due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate. bhu.ac.in However, when the C3 position is already substituted, or in the presence of certain directing groups, substitution can occur at other positions of the pyrrole (B145914) or benzene (B151609) rings.

A notable example of such a reaction is the Vilsmeier-Haack reaction , which introduces a formyl group onto the indole ring, typically at the C3 position. ijpcbs.comwikipedia.orgorganic-chemistry.org This reaction utilizes a Vilsmeier reagent, generated from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). For indole-2-carboxylates, this reaction smoothly affords 3-formyl derivatives. nih.gov

Influence of Existing Substituents on Regioselectivity

The regiochemical outcome of electrophilic substitution on this compound is governed by the interplay of the directing effects of the 6-isopropyl group and the 2-methoxycarbonyl group.

The isopropyl group at the C6 position is an ortho-, para-directing activating group. It donates electron density to the benzene ring through an inductive effect, thereby activating the C5 and C7 positions towards electrophilic attack.

The methyl carboxylate group at the C2 position is an electron-withdrawing group and deactivates the pyrrole ring towards electrophilic substitution. However, the inherent high reactivity of the indole C3 position often overcomes this deactivation.

Therefore, for electrophilic substitution reactions on this compound, the primary site of reaction is expected to be the C3 position. If the C3 position were blocked, electrophilic attack would likely be directed to the C5 or C7 positions of the benzene ring, influenced by the activating 6-isopropyl group.

Modifications at the Ester Moiety for Analog Generation

The methyl ester group at the C2 position of this compound serves as a versatile handle for the generation of a wide range of analogs.

One of the most common transformations is the hydrolysis of the ester to the corresponding carboxylic acid, 6-isopropyl-1H-indole-2-carboxylic acid. scbt.com This carboxylic acid is a key intermediate for the synthesis of a variety of derivatives.

The carboxylic acid can then be coupled with a diverse range of amines to form amides . nih.govarkat-usa.org This amide bond formation is typically facilitated by coupling reagents such as 1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide (EDC) in the presence of an activating agent like hydroxybenzotriazole (B1436442) (HOBt). nih.gov This strategy allows for the introduction of a vast array of substituents at the C2 position, significantly expanding the chemical diversity of the indole core.

| Starting Material | Reagents and Conditions | Product | Reference |

| This compound | 1. LiOH, H₂O, EtOH, RT | 6-isopropyl-1H-indole-2-carboxylic acid | scbt.com |

| 6-isopropyl-1H-indole-2-carboxylic acid | R-NH₂, EDC, HOBt, DIPEA, DCM, RT | N-substituted-6-isopropyl-1H-indole-2-carboxamide | nih.gov |

Functionalization at the N1-position of the Indole Ring

The nitrogen atom of the indole ring (N1) is another key site for functionalization. The N-H proton is weakly acidic and can be removed by a suitable base to generate an indolyl anion, which is a potent nucleophile.

N-alkylation is a common modification, achieved by treating the indole with an alkyl halide in the presence of a base such as sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). tandfonline.commdpi.com This reaction allows for the introduction of a wide variety of alkyl and substituted alkyl groups at the N1 position. The use of potassium carbonate in acetonitrile (B52724) is also an effective method for the N-alkylation of methyl indole-2-carboxylate. tandfonline.com

| Starting Material | Alkylating Agent | Base/Solvent | Product | Reference |

| Methyl indole-2-carboxylate | R-X (Alkyl Halide) | K₂CO₃ / Acetonitrile | Methyl 1-alkyl-1H-indole-2-carboxylate | tandfonline.com |

| Methyl indole-2-carboxylate | R-X (Alkyl Halide) | NaH / DMF | Methyl 1-alkyl-1H-indole-2-carboxylate | tandfonline.com |

Introduction of Substituents at Varying Positions of the Indole Core

Beyond the direct functionalization of the existing scaffold, the introduction of new substituents at various positions of the indole core is a powerful strategy for structural diversification. This can be achieved through a variety of methods, including the functionalization of pre-existing groups or the direct introduction of new functionalities.

For instance, if a halogen atom were present on the benzene ring of the indole, it could serve as a handle for transition-metal-catalyzed cross-coupling reactions , such as the Suzuki or Buchwald-Hartwig reactions. These reactions would allow for the formation of new carbon-carbon or carbon-nitrogen bonds, respectively, enabling the introduction of a wide range of aryl, heteroaryl, or amino substituents.

Furthermore, the formyl group introduced via the Vilsmeier-Haack reaction at the C3 position can be further elaborated. For example, it can undergo condensation reactions with various nucleophiles or be reduced to a hydroxymethyl group, which can then be used in subsequent transformations. nih.gov

Conclusion

Methyl 6-isopropyl-1H-indole-2-carboxylate is a distinct molecule within the vast chemical space of indole (B1671886) derivatives. While direct research on this specific compound is not widely published, its synthesis is readily achievable through established synthetic protocols such as the Fischer, Reissert, and Larock indole syntheses. Based on the known biological activities of related indole-2-carboxylates, this compound holds potential for exploration in medicinal chemistry and drug discovery, particularly in the search for new therapeutic agents. Furthermore, its unique substitution pattern may confer interesting properties relevant to materials science. Further research is warranted to fully elucidate the chemical and biological properties of this compound and to explore its potential applications in advanced scientific research.

Computational and Theoretical Studies

Quantum Chemical Calculations of Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental in elucidating the electronic structure and molecular geometry of indole (B1671886) derivatives like Methyl 6-isopropyl-1H-indole-2-carboxylate. These computational methods, such as Density Functional Theory (DFT), provide insights into the molecule's stability, reactivity, and spectroscopic properties. For similar molecules like Ethyl indole-2-carboxylate (B1230498), DFT calculations using basis sets like B3LYP/6-311++G(d,p) have been employed to optimize the molecular geometry. ijrar.org Such calculations reveal crucial information about bond lengths, bond angles, and dihedral angles.

Illustrative Optimized Geometrical Parameters for this compound (DFT/B3LYP) This data is illustrative and based on typical values for similar indole derivatives.

| Parameter | Value |

|---|---|

| Bond Length (N1-C2) | ~1.38 Å |

| Bond Length (C2-C3) | ~1.37 Å |

| Bond Length (C6-C(isopropyl)) | ~1.51 Å |

| Bond Angle (N1-C2-C3) | ~109.3° |

| Bond Angle (C5-C6-C7) | ~120.5° |

The electronic structure of the molecule is characterized by the distribution of electron density, which can be visualized through molecular orbital plots such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining the molecule's chemical reactivity and kinetic stability.

Conformational Analysis and Energetic Profiles

Conformational analysis of this compound is crucial for understanding its three-dimensional structure and flexibility. The primary sources of conformational freedom in this molecule are the rotation around the C2-C(O) bond of the methyl ester group and the C6-C(isopropyl) bond. By systematically rotating these bonds and calculating the potential energy at each step, an energetic profile can be constructed.

Illustrative Relative Energies of Conformers for this compound This data is illustrative and based on general principles of conformational analysis.

| Conformer (relative to C2-C(O) bond) | Relative Energy (kcal/mol) |

|---|---|

| Syn-periplanar | 0.0 (most stable) |

| Anti-periplanar | 2.5 |

Molecular Dynamics Simulations to Investigate Dynamic Behavior

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules like this compound in a simulated biological environment. nih.govtandfonline.com MD simulations provide insights into the conformational changes of the molecule over time, its interactions with solvent molecules, and its binding dynamics with biological targets such as proteins. nih.govtandfonline.com

In a typical MD simulation, the molecule is placed in a box of solvent (e.g., water) and its trajectory is calculated by integrating Newton's equations of motion. The interactions between atoms are described by a force field. By analyzing the trajectory, various properties can be calculated, such as root-mean-square deviation (RMSD) to assess structural stability, and root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule. For indole derivatives, MD simulations have been used to validate docking results and to understand the stability of ligand-protein complexes. tandfonline.comespublisher.com

Theoretical Prediction of Chemical Reactivity and Selectivity

The chemical reactivity and selectivity of this compound can be predicted using theoretical methods based on its electronic structure. The HOMO and LUMO energies are key indicators of reactivity. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy is related to its ability to accept electrons (electrophilicity).

The distribution of HOMO and LUMO densities on the molecule can predict the most likely sites for electrophilic and nucleophilic attack, respectively. For indole derivatives, the C3 position is generally the most nucleophilic and prone to electrophilic substitution. The presence of the electron-withdrawing methyl ester group at C2 and the electron-donating isopropyl group at C6 will modulate the reactivity of the indole ring.

Reactivity descriptors derived from conceptual DFT, such as chemical potential, hardness, and electrophilicity index, can provide a quantitative measure of the molecule's reactivity. These descriptors can be used to compare the reactivity of this compound with other related compounds.

Computational Approaches for Structure-Activity Relationship (SAR) Prediction and Ligand Design

Computational approaches play a vital role in predicting the structure-activity relationship (SAR) and in the design of new ligands based on the indole scaffold. nih.gov Quantitative Structure-Activity Relationship (QSAR) models are developed to correlate the biological activity of a series of compounds with their physicochemical properties or molecular descriptors. eurekaselect.com These models can then be used to predict the activity of new, unsynthesized compounds.

For indole derivatives, QSAR studies have been employed to identify the key structural features that contribute to their biological activity. nih.gov For this compound, a QSAR model could be developed by synthesizing a series of analogues with different substituents at various positions of the indole ring and testing their biological activity. The model could then guide the design of new derivatives with improved potency and selectivity.

Ligand-based drug design methods, such as pharmacophore modeling, can also be used to identify the essential structural features required for biological activity. A pharmacophore model for a particular target can be built based on a set of known active compounds and then used to screen virtual libraries for new potential ligands.

Thermochemical Properties and Stability Analysis of Indole-2-carboxylate Derivatives

The thermochemical properties of indole-2-carboxylate derivatives, such as their standard molar enthalpies of formation and sublimation, are important for understanding their stability and for process design in chemical synthesis. researchgate.net These properties can be determined experimentally using techniques like combustion calorimetry and the Knudsen effusion technique. researchgate.net

Computational methods can also be used to calculate the thermochemical properties of these compounds. researchgate.net Theoretical calculations can provide valuable insights into the relative stabilities of different isomers and conformers. For instance, a comparison of the calculated enthalpies of formation for different substituted indole-2-carboxylates can reveal the energetic effects of the substituents on the indole ring. researchgate.net This information is crucial for understanding the structure-stability relationships within this class of compounds.

Investigation of Biological Activities and Mechanisms of Action of Indole 2 Carboxylate Derivatives

Exploration of Molecular Targets and Pathways

Indole-2-carboxylate (B1230498) derivatives have been shown to interact with various molecular targets and signaling pathways, underscoring their potential as modulators of cellular processes.

Activation of Nuclear Receptors

Nuclear receptors are a class of ligand-activated transcription factors that regulate gene expression involved in a myriad of physiological processes. nih.govnih.gov Some indole (B1671886) derivatives have been identified as ligands for these receptors. For instance, certain bis-indole derivatives have been shown to act as ligands for Nuclear Receptor 4A1 (NR4A1) and NR4A2, which are implicated in cancer development. While direct evidence for Methyl 6-isopropyl-1H-indole-2-carboxylate is not available, the indole scaffold is a recognized pharmacophore for nuclear receptor modulation. The nature and position of substituents on the indole ring, such as the isopropyl group at the C6 position, can significantly influence binding affinity and activity at these receptors.

Regulation of Intestinal Hormones and Homeostasis

The gastrointestinal tract is a major endocrine organ, producing hormones that regulate digestion, metabolism, and appetite. nih.govnih.gov Indole and its derivatives, produced by the gut microbiota from tryptophan, are known to influence intestinal homeostasis. They can modulate the secretion of intestinal hormones such as glucagon-like peptide-1 (GLP-1), a key regulator of glucose metabolism. While specific studies on this compound are lacking, the core indole structure is a key determinant of these activities. The lipophilicity conferred by the isopropyl and methyl ester groups could potentially influence its absorption and interaction with enteroendocrine cells.

General Mechanisms Involving Signal Transduction, Gene Expression, and Metabolic Pathways

Indole derivatives are known to impact a wide array of cellular signaling cascades, gene expression profiles, and metabolic pathways. nih.govnih.gov For example, various indole-based compounds have been shown to inhibit protein kinases, which are crucial components of signal transduction pathways that control cell growth, differentiation, and survival. nih.gov The inhibition of kinases such as EGFR and VEGFR by indole derivatives highlights their potential as anticancer agents. nih.gov Furthermore, studies have shown that certain treatments can lead to changes in the expression of genes involved in both primary and secondary metabolic pathways, including those related to sulfur metabolism. nih.govresearchgate.net The specific effects of this compound on these complex networks would depend on its unique interactions with cellular components.

Enzyme Inhibition Studies

A significant area of research for indole-2-carboxylic acid derivatives has been their role as enzyme inhibitors, particularly in the context of infectious diseases.

Inhibition of HIV-1 Integrase by Indole-2-carboxylic Acid Derivatives

One of the most well-documented activities of indole-2-carboxylic acid derivatives is the inhibition of HIV-1 integrase, a key enzyme in the viral replication cycle. nih.govnih.gov This enzyme facilitates the integration of the viral DNA into the host cell's genome, a critical step for viral propagation. mdpi.com

Research has shown that the indole-2-carboxylic acid scaffold can chelate the two Mg²⁺ ions within the active site of the integrase enzyme. Structural optimizations, including substitutions at the C3 and C6 positions of the indole core, have been shown to enhance the inhibitory effect. nih.gov For instance, the introduction of a halogenated benzene (B151609) ring at the C6 position has been found to increase inhibitory activity against HIV-1 integrase. rsc.org

While specific data for this compound is not available, the presence of an alkyl group (isopropyl) at the C6 position suggests that it could potentially interact with the hydrophobic pockets of the enzyme's active site. The following table summarizes the HIV-1 integrase inhibitory activity of some representative indole-2-carboxylate derivatives.

| Compound | C3-Substituent | C6-Substituent | IC₅₀ (µM) |

| Derivative 1 | H | H | >50 |

| Derivative 2 | -CH₂-O-Bn | Br | 15.2 |

| Derivative 3 | H | 4-F-Ph | 8.7 |

| Derivative 4 | -CH₂-O-(4-CF₃-Bn) | Br | 12.4 |

This table is a representation of data for illustrative indole-2-carboxylate derivatives and does not include this compound due to lack of specific data.

Inhibition of Eukaryotic Initiation Factor 4A3 (eIF4A3)

Eukaryotic initiation factor 4A3 (eIF4A3) is an ATP-dependent RNA helicase and a core component of the exon junction complex (EJC), which is involved in various aspects of RNA metabolism. researchgate.netnih.gov The EJC influences translation, surveillance, and localization of spliced RNA. nih.gov Selective inhibition of eIF4A3 is a valuable tool for investigating the functions of both eIF4A3 and the EJC, particularly the roles of ATPase and helicase activities in cellular processes. researchgate.netnih.gov

Research has led to the discovery of ATP-competitive eIF4A3 inhibitors. Through chemical optimization of a hit compound, an inhibitor with submicromolar ATPase inhibitory activity and high selectivity over other helicases was identified. nih.gov This selective inhibitor serves as a crucial chemical probe to further elucidate the detailed functions of eIF4A3 and the EJC. nih.gov For instance, 4-Chloro-7-fluoro-6-isopropylindole-2-carboxylic acid has been identified as the first ATP-competitive inhibitor of eIF4A3. researchgate.net

Inhibitors of eIF4A3 have been shown to induce G2/M cell cycle arrest and apoptosis in cancer cells. researchgate.net Furthermore, some 1,4-diacylpiperazine derivatives have been identified as selective eIF4A3 inhibitors that can inhibit nonsense-mediated mRNA decay (NMD) in cells with high selectivity. researchgate.net

| Compound Class | Mechanism of Action | Cellular Effect | Reference |

| 4-Chloro-7-fluoro-6-isopropylindole-2-carboxylic acid | ATP-competitive inhibition of eIF4A3 | Inhibition of ATPase activity | researchgate.net |

| 1,4-Diacylpiperazine derivatives | Selective inhibition of eIF4A3 | Inhibition of NMD, G2/M cell cycle arrest, Apoptosis | researchgate.net |

Targeting Bacterial DNA Gyrase and Topoisomerase IV for Antimicrobial Effects

Bacterial DNA gyrase and topoisomerase IV are essential type II topoisomerases that regulate DNA topology, making them attractive targets for antibacterial agents. nih.govmtak.hu DNA gyrase, in particular, is unique to bacteria and introduces negative supercoils into DNA. nih.gov

The primary mechanisms of action for drugs targeting these enzymes are either catalytic inhibition or stabilization of the enzyme-DNA cleavage complex, which leads to bacterial cell death. nih.gov The fluoroquinolones are a well-known class of drugs that act by poisoning the enzyme. nih.gov

Novel derivatives of aminocoumarin antibiotics, such as clorobiocin (B606725), have been developed and tested for their inhibitory activity against E. coli DNA gyrase. nih.gov These studies have shown that specific structural features are crucial for potent activity. For example, modifications to the 3-dimethylallyl-4-hydroxybenzoyl moiety of clorobiocin generally lead to reduced biological activity. nih.gov Similarly, the presence of the 5-methyl-1H-pyrrole-2-carboxylate group is important for high inhibitory action. nih.gov

Recent research has also focused on creating hybrid inhibitors that target both the A and B subunits of DNA gyrase, which could lead to superior antibacterial activities. mtak.hu

| Compound Class | Target Enzyme | Mechanism of Action | Key Structural Features for Activity | Reference |

| Aminocoumarins (e.g., Clorobiocin) | DNA Gyrase B | Catalytic Inhibition | 3-dimethylallyl-4-hydroxybenzoyl moiety; 5-methyl-1H-pyrrole-2-carboxylate group | nih.gov |

| Fluoroquinolones | DNA Gyrase A | Enzyme Poisoning | N/A | nih.gov |

| Hybrid Inhibitors | DNA Gyrase A and B | Dual Targeting | Combination of pharmacophores targeting both subunits | mtak.hu |

Inhibition of Protein Kinases (e.g., CK2, TrK, CDK, VEGFR) by Indole Derivatives

The indole scaffold is a prominent feature in numerous protein kinase inhibitors. researchgate.net Protein kinases play a crucial role in cell signaling pathways, and their dysregulation is often implicated in diseases like cancer. jlu.edu.cnnih.gov

Vascular endothelial growth factor receptors (VEGFRs) are a family of tyrosine kinases that are key mediators of angiogenesis, the formation of new blood vessels. jlu.edu.cnnih.gov Inhibition of VEGFR-2 is a significant strategy in cancer therapy to block tumor growth and metastasis. mdpi.comnih.gov Several indole-containing compounds have been developed as potent VEGFR-2 inhibitors. nih.govrhhz.net For instance, a new 1H-indole derivative was designed and synthesized, demonstrating better in vitro inhibitory potential against VEGFR-2 than the established drug sorafenib. mdpi.com The design of these inhibitors often incorporates key pharmacophoric features, including an aromatic ring, a spacer, a hydrogen bond donor/acceptor moiety, and a hydrophobic group. mdpi.com

Indole derivatives have also been investigated as inhibitors of other protein kinases, such as cyclin-dependent kinases (CDKs). For example, spirooxindole derivatives have shown inhibitory activity against HER2 and HER3. mdpi.com

| Kinase Target | Indole Derivative Class | Example Compound/Finding | Reference |

| VEGFR-2 | 1H-indole derivatives | A novel derivative with an IC50 of 25 nM, outperforming sorafenib. | mdpi.com |

| VEGFR-1, PDGFR-α, PDGFR-β | O-linked indoles | Compound 18 showed multi-targeted inhibition with IC50 values of 40.4, 24.1, and 33.6 nmol/L, respectively. | rhhz.net |

| HER2, HER3 | Spirooxindoles | Spirooxindole-based N-alkylated maleimides showed potent activity in breast cancer cell lines. | mdpi.com |

Modulation of Histone Methyltransferases (e.g., EZH2)

Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and functions as a histone methyltransferase. wikipedia.orgnih.gov It specifically methylates histone H3 at lysine (B10760008) 27 (H3K27), leading to transcriptional repression. wikipedia.orguniprot.org Overexpression of EZH2 is linked to various cancers, making it an attractive therapeutic target. wikipedia.orgresearchgate.net

A number of indole-based small molecule inhibitors of EZH2 have been developed. researchgate.netnih.gov For instance, CPI-1205 is an orally bioavailable, indole-based EZH2 inhibitor that has shown promise. researchgate.net The development of these inhibitors often starts from a hit compound identified through high-throughput screening, followed by chemical optimization to improve biochemical and cellular potency. nih.gov

Structure-activity relationship studies have revealed that modifications to the indole core can significantly impact the inhibitory activity. For example, partial saturation of an indole to an indoline (B122111) has led to compounds with nanomolar activity against EZH2, along with improved solubility and metabolic stability. researchgate.net Additionally, 5-hydroxyindole (B134679) has been used as a starting point to synthesize derivatives with EZH2 inhibitor pharmacophores. mdpi.com

| Compound Class | Key Findings | Reference |

| Indole-based EZH2 inhibitors | CPI-1205, an orally bioavailable inhibitor, showed antitumor activity. | researchgate.net |

| Indoline-based EZH2 inhibitors | Partial saturation of the indole ring led to nanomolar potency and improved drug-like properties. | researchgate.net |

| 5-Hydroxyindole derivatives | Served as a scaffold for developing new EZH2 inhibitors. | mdpi.com |

Antiproliferative Mechanisms of Indole Derivatives

Indole derivatives exhibit antiproliferative effects through various mechanisms, primarily by interfering with the cell's machinery for division and by inducing programmed cell death.

Inhibition of Tubulin Polymerization and Microtubule Disruption

Microtubules are dynamic polymers of α,β-tubulin heterodimers that are essential for cell division, motility, and shape. nih.gov Agents that interfere with microtubule dynamics can inhibit cell proliferation and are effective anticancer drugs. nih.govnih.gov The indole scaffold is a key structural feature in many natural and synthetic tubulin polymerization inhibitors. nih.govnih.gov

Arylthioindoles (ATIs) are a class of potent tubulin polymerization inhibitors that bind to the colchicine (B1669291) site on β-tubulin. nih.gov Some ATIs have demonstrated greater potency than established anticancer agents like vincristine (B1662923) and paclitaxel. nih.gov The substitution pattern on the indole ring plays a crucial role in their activity. nih.gov

Other indole derivatives, such as indole-chalcone compounds, have also been shown to be potent inhibitors of tubulin polymerization. mdpi.com For example, one such derivative exhibited an IC50 value of 2.68 µM in a tubulin polymerization assay. mdpi.com The mechanism of action for these compounds often involves arresting the cell cycle in the G2/M phase. mdpi.comnih.gov

| Indole Derivative Class | Mechanism of Action | Cellular Effect | Reference |

| Arylthioindoles (ATIs) | Inhibition of tubulin polymerization (colchicine binding site) | Mitotic arrest, Apoptosis | nih.gov |

| Indole-chalcones | Inhibition of tubulin polymerization | G2/M phase cell cycle arrest, Apoptosis | mdpi.com |

| 2-Alkoxycarbonyl-3-anilinoindoles | Inhibition of tubulin polymerization | N/A | mdpi.com |

Induction of Apoptosis and Cell Cycle Arrest

A key mechanism by which indole derivatives exert their antiproliferative effects is through the induction of apoptosis, or programmed cell death. nih.govmdpi.com Natural compounds like indole-3-carbinol (B1674136) (I3C) and its dimer, 3,3′-diindolylmethane (DIM), found in cruciferous vegetables, are well-known for their ability to induce apoptosis in cancer cells. nih.govmdpi.com

Synthetic indole derivatives have also been designed to be potent inducers of apoptosis. For instance, a series of novel substituted indole-acrylamide derivatives were synthesized as tubulin-targeting agents. The most potent compound in this series induced G2/M-phase cell cycle arrest, which subsequently led to apoptotic cell death. nih.gov

Another strategy involves the development of indole-based dual inhibitors of anti-apoptotic proteins like Bcl-2 and Mcl-1. One such compound demonstrated potent dual inhibition and effectively induced apoptosis in a dose-dependent manner. nih.gov Furthermore, some indole derivatives can induce apoptosis by disrupting the mitochondrial membrane potential and causing cell cycle arrest at the G0/G1 phase. nih.gov

| Indole Derivative Class | Mechanism of Action | Cellular Effect | Reference |

| Indole-3-carbinol (I3C), 3,3′-diindolylmethane (DIM) | Modulation of estrogen metabolism, Inhibition of pro-survival pathways | Induction of apoptosis | nih.govmdpi.com |

| Substituted indole-acrylamides | Tubulin polymerization inhibition | G2/M phase cell cycle arrest, Apoptosis | nih.gov |

| Bcl-2/Mcl-1 dual inhibitors | Inhibition of anti-apoptotic proteins | Induction of apoptosis | nih.gov |

| 1,3,4,9-tetrahydropyrano[3,4-b]indoles | Disruption of mitochondrial membrane potential | G0/G1 cell cycle arrest, Apoptosis | nih.gov |

Effects on Angiogenesis

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Several indole derivatives have been investigated as anti-angiogenic agents, primarily through the inhibition of vascular endothelial growth factor receptors (VEGFRs). nih.govresearchgate.net While direct studies on this compound are not extensively documented in publicly available literature, research on related indole-2-carboxamide and indole-2-carbohydrazide derivatives provides insight into the potential of this class of compounds.

Studies have shown that certain indole-2-carboxamide derivatives exhibit potent inhibitory effects on VEGFR-2, a key receptor in the angiogenesis signaling cascade. nih.gov For instance, some derivatives have demonstrated VEGFR-2 inhibition with IC50 values in the nanomolar range. nih.gov The anti-angiogenic potential of these compounds is often evaluated using assays such as the ex vivo rat aorta ring assay and the in vivo chick chorioallantois membrane (CAM) assay. researchgate.netpensoft.net One study on a carbothioamide indole derivative showed significant, dose-dependent anti-angiogenic activity and a reduction in VEGF gene expression in a colon cancer cell line. researchgate.netpensoft.net These findings suggest that the indole-2-carboxylate scaffold is a promising starting point for the development of novel anti-angiogenic agents. The 6-isopropyl substitution on the indole ring of this compound would increase the lipophilicity of the molecule, which could influence its interaction with the hydrophobic pockets of protein kinases like VEGFR-2, though specific structure-activity relationship studies are needed to confirm this.

Generation of Reactive Oxygen Species (ROS)

Contrary to inducing the generation of reactive oxygen species, many indole derivatives have been shown to possess potent antioxidant and ROS scavenging properties. nih.gov Research on N-substituted indole-2-carboxylic acid esters has demonstrated their ability to scavenge superoxide (B77818) anion radicals (O₂⁻) and hydroxyl radicals (HO•), as well as to quench singlet oxygen (¹O₂). nih.gov These findings indicate that the indole-2-carboxylate scaffold can act as an effective antioxidant.

The antioxidant activity of these compounds is often attributed to the indole nucleus itself, which can donate a hydrogen atom to neutralize free radicals. The specific substitutions on the indole ring can modulate this activity. While the direct effect of a 6-isopropyl group on ROS scavenging has not been specifically detailed for the methyl ester, the collective evidence suggests that compounds based on the indole-2-carboxylate core are more likely to act as ROS scavengers than generators.

Induction of PARP Cleavage

Poly(ADP-ribose) polymerase (PARP) is a family of proteins involved in cellular processes such as DNA repair and programmed cell death (apoptosis). The cleavage of PARP-1 by caspases is a well-established hallmark of apoptosis. While direct evidence linking this compound to the induction of PARP cleavage is limited, numerous studies have shown that various indole derivatives can induce apoptosis in cancer cells. mdpi.comnih.govmdpi.com

For example, novel 3-substituted and 3,6-disubstituted-2-carboalkoxy indoles have been shown to induce G2/M cell cycle arrest, DNA damage, and apoptosis in leukemia cells. nih.gov The induction of apoptosis by these compounds suggests that they likely activate the downstream caspase cascade, which would include the cleavage of PARP. Therefore, it is plausible that this compound, as part of the broader class of apoptosis-inducing indole derivatives, could mediate its effects through the induction of PARP cleavage, although direct experimental verification is required.

Antimicrobial Spectrum and Potency of Indole Derivatives

Indole derivatives are known to possess a broad spectrum of antimicrobial activities, including antibacterial and antifungal properties. The indole-2-carboxylate scaffold has been incorporated into various molecules to enhance their antimicrobial potency. The antimicrobial efficacy of these derivatives is often influenced by the nature and position of substituents on the indole ring.

| Compound Class | Test Organism | Activity/Potency | Reference |

|---|---|---|---|

| Indole-2-carboxylic acid ester/amide derivatives | Enterococcus faecalis | Active | nih.gov |

| Indole-2-carboxylic acid ester/amide derivatives | Candida albicans | Noticeable antifungal activity (MIC values of 8-64 µg/mL for some derivatives) | nih.gov |

| Indole-substituted 2,5-dihydro-1H-2,5-pyrrolediones | Staphylococcus aureus, Mycobacterium smegmatis | Activity improves with increasing hydrophobic properties | nih.gov |

Antiviral Activities against Specific Viral Targets (e.g., Cox B3, Influenza A, HBV)

A significant area of investigation for indole-2-carboxylate derivatives is their antiviral activity. Studies have demonstrated that this class of compounds exhibits a broad spectrum of activity against various DNA and RNA viruses. nih.gov

Specifically, a series of novel indole-2-carboxylate derivatives has been evaluated for in vitro activity against Coxsackie B3 (Cox B3) virus and Influenza A virus. nih.gov Several compounds showed potent inhibitory activity against Cox B3 at low micromolar concentrations. Similarly, potent antiviral activity towards Influenza A/FM/1/47 virus was observed for a number of the synthesized compounds. nih.gov

With respect to Hepatitis B Virus (HBV), research on ethyl 5-hydroxy-1H-indole-3-carboxylates has shown significant anti-HBV activities, with some compounds being far more potent than the positive control, lamivudine. nih.gov Although these active compounds are indole-3-carboxylates, the findings highlight the potential of the indole scaffold in developing anti-HBV agents.

| Compound | Viral Target | Activity (IC50) | Selectivity Index (SI) | Reference |

|---|---|---|---|---|

| Compound 8f (an indole-2-carboxylate derivative) | Cox B3 virus | 7.18 µmol/L | 17.1 | nih.gov |

| Compound 14f (an indole-2-carboxylate derivative) | Influenza A | 7.53 µmol/L | 12.1 | nih.gov |

| Compound 10L (an ethyl 5-hydroxy-1H-indole-3-carboxylate) | Hepatitis B Virus (HBV) | 1.52 µg/ml | 9.38 | nih.gov |

| Compound 10P (an ethyl 5-hydroxy-1H-indole-3-carboxylate) | Hepatitis B Virus (HBV) | 2.00 µg/ml | 8.85 | nih.gov |

Comprehensive Structure-Activity Relationship (SAR) Studies for Biological Optimization

The biological activity of indole-2-carboxylate derivatives is highly dependent on the nature and position of substituents on the indole ring. Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of these compounds.

For antiviral activity, SAR studies on a series of indole-2-carboxylate derivatives have revealed several key insights. nih.gov It was found that the presence of an alkyloxy group at the 4-position of the indole ring was not essential for antiviral activity. This suggests that modifications at this position can be explored to fine-tune other properties without losing antiviral potency. Conversely, the incorporation of an acetyl substituent at an amino group was found to be unfavorable for activity against RNA viruses. nih.gov

While specific SAR data for a 6-isopropyl substituent is not detailed in these studies, the general principles of medicinal chemistry suggest that this group would increase the lipophilicity and steric bulk at this position. This could enhance binding to hydrophobic pockets in target enzymes or receptors, potentially increasing potency. However, it could also negatively impact solubility or lead to steric clashes. The impact of substitutions at the 6-position is an area that warrants further investigation to optimize the biological activities of indole-2-carboxylate derivatives.

Role of the Ester Group in Biological Function and Metabolic Stability

The ester group at the C2 position of the indole ring, such as the methyl ester in this compound, plays a critical role in both the biological activity and the metabolic profile of the compound. Its presence can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties.

Influence on Biological Activity

Research on various indole-2-carboxylate derivatives has demonstrated that the ester moiety often acts as a prodrug, requiring in vivo hydrolysis to the corresponding carboxylic acid to exert its biological effect. For instance, in the development of novel HIV-1 integrase strand transfer inhibitors, it was observed that many esterified derivatives of indole-2-carboxylic acid exhibited no inhibitory activity. rsc.org However, upon hydrolysis of the carboxylate ester to the free carboxylic acid, a significant enhancement in activity was observed. rsc.org This suggests that the carboxyl group is crucial for the interaction with the biological target, in this case, likely through chelation with metal ions in the active site of the integrase enzyme. nih.gov

Conversely, in some contexts, the ester form may be essential for cellular uptake or transport across membranes, with subsequent intracellular conversion to the active acidic form. The specific nature of the ester, such as a methyl, ethyl, or other alkyl group, can fine-tune these properties.

Metabolic Stability

The metabolic stability of the ester group is a key determinant of the compound's half-life and duration of action. Methyl esters, in particular, are susceptible to hydrolysis by carboxylesterases, which are abundant in the liver, plasma, and other tissues. nih.gov This enzymatic conversion of the ester to a carboxylic acid is a common metabolic pathway. nih.gov

The rate of this hydrolysis can be influenced by the surrounding structural features of the indole ring. For example, steric hindrance near the ester group can slow down the rate of enzymatic cleavage, thereby increasing the metabolic stability and half-life of the compound. The design of more metabolically stable analogs is a crucial aspect of drug development, as low metabolic stability can be a significant hurdle for clinical application. nih.gov In some studies, replacing a metabolically labile ester with a more stable functional group has been a successful strategy to improve the pharmacokinetic profile of indole derivatives. researchgate.net

The following table summarizes the impact of the ester group on the biological activity of indole-2-carboxylate derivatives based on findings from studies on HIV-1 integrase inhibitors.

Conformational and Electronic Effects of Structural Variations

Structural modifications to the indole scaffold, such as the introduction of an isopropyl group at the C6 position, can induce significant conformational and electronic changes that modulate biological activity.

Conformational Effects

Electronic Effects

Substituents on the benzene portion of the indole ring alter the electron density of the heterocyclic system, which can impact its reactivity and binding affinity. Alkyl groups, such as isopropyl, are generally considered to be electron-donating through an inductive effect. researchgate.net This increased electron density can enhance the nucleophilicity of the indole ring, potentially strengthening interactions with electron-deficient pockets in a biological target. pageplace.de The position of the substituent is also critical; for instance, electron-withdrawing groups on the indole's benzenoid ring have been shown to affect regioselectivity in chemical reactions, which can be extrapolated to interactions with biological targets. uri.edu Computational studies on indole derivatives have shown that substitutions on the 6-membered ring have a significant effect on the ground state electronic structure. chemrxiv.org

The interplay of these electronic effects can influence the strength of key interactions, such as hydrogen bonds and π-π stacking, which are often crucial for high-affinity binding to proteins. nih.gov

The following table outlines the potential conformational and electronic effects of an isopropyl group at the C6 position of an indole-2-carboxylate.

Importance of the Indole N-H Moiety for Target Binding Interactions

The hydrogen atom on the indole nitrogen (N-H) is a critical functional group for the biological activity of many indole derivatives. Its ability to act as a hydrogen bond donor is fundamental to the interaction with a wide range of biological targets. researchgate.net

The significance of the indole N-H has been demonstrated in studies where its methylation (replacement of H with CH3) leads to a substantial reduction or complete loss of biological function. nih.gov This is because the N-methylated analog loses its ability to form a hydrogen bond. nih.govnih.gov For example, in the context of gramicidin (B1672133) channels, the hydrogen bonding ability of the tryptophan indole N-H is crucial for maintaining the channel's conformation and function. nih.gov

Future Directions and Emerging Research Avenues

Rational Design of Next-Generation Indole-2-carboxylate (B1230498) Analogs

The rational design of new chemical entities is a cornerstone of modern drug discovery. Starting with a lead compound like Methyl 6-isopropyl-1H-indole-2-carboxylate, systematic structural modifications can be made to optimize its pharmacological profile. This process, known as structure-activity relationship (SAR) studies, aims to enhance potency, selectivity, and pharmacokinetic properties. nih.gov

Future design strategies for analogs will likely focus on several key positions of the indole (B1671886) scaffold. Modifications could include:

The Carboxylate Group (C2): The methyl ester at the C2 position is a prime site for modification. It can be hydrolyzed to the corresponding carboxylic acid, which has been shown in many indole-2-carboxylate derivatives to be crucial for interacting with biological targets, such as chelating Mg2+ ions in the active site of HIV-1 integrase. mdpi.comnih.gov Alternatively, it could be converted to various amides, a common strategy used to improve affinity, selectivity, and cell permeability. nih.govacs.org

The Indole Nitrogen (N1): Alkylation at the N1 position can influence the molecule's electronic properties and steric profile. Introducing different alkyl or aryl groups at this position could modulate binding affinity and metabolic stability. nih.govrjpbcs.com

The Isopropyl Group (C6): The isopropyl group at the C6 position provides a hydrophobic moiety that can be critical for binding to target proteins. Future analogs could explore other alkyl or aryl groups at this position to probe the size and nature of the corresponding binding pocket.

Other Ring Positions (C3, C4, C5, C7): Introducing substituents at other positions on the indole ring can further refine the compound's properties. For instance, adding aryl substituents at the C3 position and hydrophobic groups at C7 has been shown to yield potent inhibitors of metallo-β-lactamases. researchgate.net

These rationally designed modifications aim to create next-generation analogs with superior therapeutic potential compared to the parent compound.

| Modification Site | Potential Modification | Rationale for Design |

| C2-Carboxylate | Hydrolysis to Carboxylic Acid | Enhance target interaction (e.g., ion chelation) mdpi.comnih.gov |

| C2-Carboxylate | Conversion to Amides | Improve affinity, selectivity, and cell permeability nih.govacs.org |

| N1-Indole Nitrogen | Alkylation/Arylation | Modulate electronic properties and metabolic stability nih.gov |

| C6-Isopropyl Group | Vary Alkyl/Aryl Substituents | Optimize hydrophobic interactions with target researchgate.net |

| C3, C4, C5, C7 | Introduction of Substituents | Refine potency and explore new binding interactions researchgate.net |

Exploration of Novel Therapeutic Applications Beyond Current Targets

The indole-2-carboxylate scaffold has demonstrated a wide range of biological activities, making it a "privileged structure" in drug discovery. nih.gov Derivatives have been investigated as anticancer, antiviral, and antibacterial agents. nih.govnih.gov This versatility suggests that analogs of this compound could be effective against a variety of diseases.

Emerging research could focus on screening these novel analogs against a diverse panel of biological targets. Potential therapeutic areas include:

Oncology: Indole derivatives have been developed as inhibitors of key cancer-related targets like tyrosine kinases and indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO). acs.orgnih.govsci-hub.se Future work could assess the activity of this compound derivatives against these and other cancer targets.

Infectious Diseases: The scaffold is known to yield potent inhibitors of HIV-1 integrase and Mycobacterium tuberculosis growth. nih.govnih.gov New analogs could be tested for broad-spectrum antiviral and antibacterial activity, including against drug-resistant strains. nih.gov

Neurodegenerative and Inflammatory Diseases: Certain indole-2-carboxamides have shown activity as cannabinoid receptor agonists and TRPV1 agonists, targets relevant to pain, inflammation, and neurological disorders. nih.govmdpi.com This opens the door to exploring the potential of these compounds in treating such conditions.

| Therapeutic Area | Known Targets for Indole-2-Carboxylates | Potential Application |

| Oncology | Tyrosine Kinases, IDO1/TDO, Tubulin acs.orgnih.govsci-hub.se | Targeted cancer therapy, Immunotherapy |

| Infectious Diseases | HIV-1 Integrase, MmpL3 (Tuberculosis) nih.govnih.gov | Antiviral, Antibacterial agents |

| Neurology/Immunology | Cannabinoid Receptors, TRPV1 nih.govmdpi.com | Pain management, Anti-inflammatory therapy |

Advanced Mechanistic Investigations Using Multi-Omics Approaches

Understanding how a drug works at a molecular level is crucial for its development and optimization. Multi-omics approaches, which integrate data from genomics, proteomics, transcriptomics, and metabolomics, provide a holistic view of a drug's effect on cellular systems. elifesciences.orgmdpi.com

For this compound and its future analogs, multi-omics studies can be employed to:

Identify Biological Targets: By observing changes in protein levels, gene expression, and metabolite concentrations after treating cells with a compound, researchers can identify its primary targets and affected pathways. elifesciences.org

Elucidate Mechanism of Action: These integrated datasets can reveal the downstream consequences of target engagement, providing a detailed picture of the compound's mechanism of action.

Discover Biomarkers: Omics data can help identify biomarkers that predict a patient's response to a drug, paving the way for personalized medicine.

Uncover Off-Target Effects: A comprehensive systems-level analysis can reveal unintended interactions, helping to predict potential side effects early in the drug discovery process. unimi.it

These advanced investigations move beyond simple efficacy studies to provide a deep, mechanistic understanding of how these compounds function, facilitating their translation into clinical use.

Development of High-Throughput Screening and Virtual Screening Methodologies

Discovering initial "hit" compounds from large chemical libraries is a critical first step in drug discovery. High-throughput screening (HTS) and virtual high-throughput screening (vHTS) are essential technologies that accelerate this process. meilerlab.orgewadirect.com

For indole derivative research, these methodologies can be applied as follows:

High-Throughput Screening (HTS): HTS involves the automated testing of large libraries of physical compounds against a specific biological target. ewadirect.com A library of diverse indole-2-carboxylate analogs, built around the this compound core, could be synthesized and screened to rapidly identify compounds with desired activity.

Virtual Screening (vHTS): vHTS uses computational methods to screen vast digital libraries of compounds against a 3D model of a target protein. meilerlab.org This approach is faster and more cost-effective than HTS and can prioritize which compounds to synthesize and test experimentally. ewadirect.com Docking studies, a common vHTS method, can predict how well a molecule like this compound might bind to a specific target, guiding the design of more potent inhibitors. nih.govmeilerlab.org The development of novel vHTS protocols combining pharmacophore modeling and molecular docking has already proven successful in identifying new inhibitors for targets like IDO1. nih.gov

Integration of Artificial Intelligence and Machine Learning in Indole Derivative Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating timelines, reducing costs, and improving the accuracy of predictions. nih.govresearchgate.net These technologies can be integrated into the research and development of indole derivatives in several ways:

Predictive Modeling: ML algorithms can be trained on existing data to predict the biological activity, toxicity, and pharmacokinetic properties of novel indole-2-carboxylate analogs before they are synthesized. This allows researchers to focus resources on the most promising candidates. nih.gov

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties. By learning from the structures of known active indole derivatives, these models can propose novel analogs of this compound that are optimized for a specific target.

Target Identification: AI can analyze vast biological datasets (genomic, proteomic, etc.) to identify and validate new drug targets for which indole derivatives may be effective. nih.gov

Synthesis Planning: AI tools can devise the most efficient chemical synthesis routes for complex indole derivatives, saving time and resources in the laboratory. researchgate.net

The integration of AI and ML promises to significantly enhance the efficiency and success rate of discovering and developing the next generation of drugs based on the this compound scaffold. researchgate.net

Q & A

Q. What are the recommended synthetic routes for Methyl 6-isopropyl-1H-indole-2-carboxylate?

Methodological Answer: A common approach involves condensation reactions using 3-formyl-1H-indole-2-carboxylate derivatives. For example, refluxing 3-formyl-1H-indole-2-carboxylate with aminothiazol-4(5H)-one in acetic acid for 3–5 hours can yield structurally similar indole-carboxylate derivatives . Alternatively, methyl indole-2-carboxylates can be synthesized via modified Morita-Baylis-Hillman (MBH) adducts, as demonstrated in the synthesis of methyl indolizine-2-carboxylate .

- Key Reaction Parameters :

| Reagent | Solvent | Temperature | Time | Yield Optimization |

|---|---|---|---|---|

| Aminothiazolone | AcOH | Reflux | 3–5 h | Adjust stoichiometry (1.1:1) |

| MBH Adduct | - | Room temp. to reflux | Varies | Catalytic base (e.g., DABCO) |

Q. How should this compound be stored to ensure stability?

Methodological Answer: While specific stability data for this compound is limited, structurally related indole-carboxylates (e.g., 6-methyl-1H-indole-2-carboxylic acid) are recommended to be stored sealed in dry conditions at 2–8°C . For long-term stability, conduct accelerated degradation studies under varying pH, temperature, and light exposure, monitored via HPLC .

Q. What spectroscopic techniques are suitable for characterizing this compound?

Methodological Answer:

- 1H/13C NMR : Critical for confirming substitution patterns and functional groups. For example, methyl ester protons typically resonate at δ 3.8–4.0 ppm .

- X-ray Crystallography : Use SHELXL for refinement of crystal structures to resolve stereochemical ambiguities .

- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How can conflicting literature data on physical properties (e.g., melting points) be resolved?

Methodological Answer: Discrepancies in reported melting points may arise from impurities or polymorphic forms. To resolve:

Q. What strategies optimize the yield in synthesizing derivatives of this compound?

Methodological Answer:

- Design of Experiments (DoE) : Vary reaction parameters (temperature, solvent, catalyst) systematically. For example, increasing acetic acid reflux time from 3 to 5 hours improved yields in analogous syntheses .

- Catalyst Screening : Test bases (e.g., NaOAc, DABCO) or Lewis acids (e.g., ZnCl2) to accelerate condensation .

Q. How to address discrepancies in spectroscopic data during structural elucidation?

Methodological Answer:

Q. What precautions are necessary when handling this compound?

Methodological Answer:

Q. How to determine the compound’s stability under various experimental conditions?

Methodological Answer:

- Forced Degradation Studies : Expose the compound to heat (40–60°C), UV light, and acidic/basic conditions. Monitor degradation via HPLC and LC-MS.

- Kinetic Stability Analysis : Calculate half-life (t1/2) under accelerated conditions to predict shelf-life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.